Wnt agonist 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wnt agonist 1 is a small molecule that activates the Wnt signaling pathway, which is crucial for various physiological processes such as cell proliferation, differentiation, and tissue regeneration. The Wnt signaling pathway is involved in embryonic development and adult tissue homeostasis, making it a significant target for therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Wnt agonist 1 involves several steps, including the preparation of intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .

Analyse Chemischer Reaktionen

Mechanism of Action in Wnt/β-Catenin Pathway Activation

Wnt agonist 1 bypasses canonical Wnt ligand-receptor interactions by directly modulating downstream components of the pathway. Key mechanistic insights include:

- β-Catenin Stabilization : Unlike GSK3 inhibitors (e.g., CHIR99021), this compound prevents β-catenin degradation by disrupting the Axin-mediated phosphorylation complex. This stabilizes β-catenin, enabling its nuclear translocation and transcriptional activation of TCF/LEF target genes .

- Receptor-Independent Activity : The compound does not require Frizzled or LRP5/6 receptors, making it effective in cell types with low receptor expression .

Comparative Analysis of Wnt Pathway Agonists

The table below contrasts this compound with other canonical Wnt activators:

| Compound | Target | Mechanism | Selectivity |

|---|---|---|---|

| This compound | β-catenin degradation complex | Inhibits β-catenin phosphorylation | Does not inhibit GSK3β |

| CHIR99021 | GSK3β | Competitive ATP inhibition | Broad kinase effects |

| R-spondin | LGR5/R-spondin receptors | Enhances Wnt-Frizzled binding | Ligand-dependent |

| IWR-1 | Tankyrase | Stabilizes Axin via PARP inhibition | Indirect β-catenin effects |

Data synthesized from pathway analyses and receptor interaction studies .

Structural and Functional Insights

While the exact synthetic route of this compound remains proprietary, its functional groups are optimized for:

Wissenschaftliche Forschungsanwendungen

Tissue Injury and Regeneration

Wnt agonist 1 has been shown to mitigate damage from hemorrhagic shock by preserving organ function and reducing apoptosis. In a study involving animal models, treatment with Wnt agonist resulted in significant reductions in serum markers of organ injury (e.g., AST, lactate) and improved histological outcomes in lung tissue following hemorrhage . Specifically:

- Lung Protection : Wnt agonist treatment decreased lung myeloperoxidase activity and IL-6 mRNA levels, indicating reduced inflammation .

- Renal Function : The compound improved renal regeneration and function while attenuating oxidative stress markers such as nitrotyrosine proteins .

Cancer Therapy

The modulation of Wnt signaling has potential implications in cancer therapy. This compound is being investigated for its ability to enhance the efficacy of existing cancer treatments by promoting apoptosis in cancer cells. Preclinical studies suggest that activating the Wnt pathway can sensitize certain malignancies to chemotherapy . Notable findings include:

- Melanoma Treatment : Research indicates that small molecule Wnt activators like this compound can enhance the anti-tumor effects when combined with conventional therapies .

- Clinical Trials : Various clinical trials are underway to evaluate the effectiveness of Wnt pathway modulators in treating cancers such as acute myeloid leukemia and solid tumors .

Case Study 1: Hemorrhagic Shock Model

In a controlled study on hemorrhagic shock, administration of this compound significantly preserved β-catenin levels and increased cyclin D1 expression during resuscitation. This correlated with improved organ function and reduced tissue damage, highlighting the therapeutic potential of Wnt agonists in acute injury scenarios .

Case Study 2: Cancer Cell Lines

In vitro studies demonstrated that this compound could enhance β-catenin activity in various cancer cell lines, leading to increased expression of target genes associated with cell survival and proliferation. These findings support the hypothesis that Wnt activation may provide a novel approach for cancer treatment by promoting apoptosis in resistant tumor cells .

Data Summary

Wirkmechanismus

Wnt agonist 1 exerts its effects by activating the Wnt signaling pathway. The mechanism involves:

Binding to Frizzled Receptors: The compound binds to Frizzled receptors on the cell surface, triggering the Wnt signaling cascade.

Stabilization of β-catenin: It prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus.

Gene Activation: In the nucleus, β-catenin interacts with transcription factors to activate target genes involved in cell proliferation and differentiation.

Vergleich Mit ähnlichen Verbindungen

Wnt3A: A natural ligand that activates the Wnt signaling pathway through similar mechanisms.

BML-284: Another synthetic Wnt agonist with similar properties and applications.

Wnt/β-catenin agonist 1: A compound with a similar mechanism of action, used in various research applications.

Uniqueness of Wnt Agonist 1: this compound is unique due to its high potency and specificity in activating the Wnt signaling pathway. It offers advantages in terms of stability, ease of synthesis, and effectiveness in various biological systems .

Biologische Aktivität

Wnt agonist 1 is a significant compound in the realm of biochemical research, particularly due to its role in modulating the Wnt signaling pathway. This pathway is crucial for various biological processes, including embryonic development, cellular proliferation, and tissue homeostasis. Dysregulation of Wnt signaling has been associated with numerous diseases, including cancer and neurodegenerative disorders.

This compound acts as a cell-permeable agonist that stimulates the Wnt/β-catenin signaling pathway. Upon administration, it induces β-catenin stabilization and promotes its translocation into the nucleus, where it activates TCF-dependent transcriptional activity. The effective concentration (EC50) for this compound is approximately 0.7 μM, indicating its potency in activating this pathway .

Key Biological Effects

- Transcriptional Activation : this compound enhances the transcription of genes involved in cell proliferation and differentiation.

- Embryonic Development : In studies using Xenopus embryos, treatment with this compound led to significant morphological alterations, such as reduced head size and eye defects, mimicking the effects of excessive Wnt signaling during early development stages .

Case Studies

- Xenopus Embryo Study :

-

Cisplatin-Induced Nephrotoxicity :

- Objective : To evaluate whether Wnt/β-catenin activation could mitigate kidney damage caused by cisplatin.

- Findings : The Wnt agonist BIO (similar mechanism to this compound) demonstrated protective effects against nephrotoxicity by promoting renal cell survival through enhanced β-catenin signaling .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other known Wnt agonists:

| Compound | EC50 (μM) | Biological Effects | Model Organism |

|---|---|---|---|

| This compound | 0.7 | Induces β-catenin stabilization; developmental defects | Xenopus embryos |

| BIO | N/A | Protects against nephrotoxicity | Mouse models |

| R-spondin | N/A | Enhances Wnt signaling; promotes stem cell maintenance | Various mammalian models |

Implications for Disease Treatment

The modulation of the Wnt signaling pathway through compounds like this compound holds potential for therapeutic applications:

- Cancer Therapy : Targeting the Wnt pathway may offer a strategy for selectively inducing apoptosis in cancer cells while sparing normal tissues .

- Regenerative Medicine : Enhancing β-catenin activity could promote tissue regeneration and repair mechanisms in conditions such as liver injury or osteoporosis .

Eigenschaften

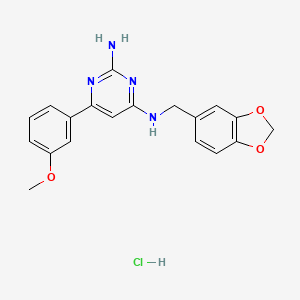

IUPAC Name |

4-N-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3.ClH/c1-24-14-4-2-3-13(8-14)15-9-18(23-19(20)22-15)21-10-12-5-6-16-17(7-12)26-11-25-16;/h2-9H,10-11H2,1H3,(H3,20,21,22,23);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOFNDFDGVAIEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)NCC3=CC4=C(C=C3)OCO4.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.